molecular formula C15H18N2O3S2 B12201204 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12201204
M. Wt: 338.4 g/mol
InChI Key: HRDPHEXGKWOWPS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a sulfur-containing bicyclic heterocyclic compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural features include:

  • Sulfone groups (5,5-dioxidotetrahydrothieno) contributing to electron-withdrawing properties.
  • Methyl substituent at position 3 of the thiazole ring.
  • 3-phenylpropanamide side chain, which may influence solubility and biological interactions.

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide

InChI

InChI=1S/C15H18N2O3S2/c1-17-12-9-22(19,20)10-13(12)21-15(17)16-14(18)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

HRDPHEXGKWOWPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A thiophene precursor (e.g., 3-acetylthiophene) undergoes cyclization with thiourea or thioamide derivatives to form the bicyclic thieno-thiazole system. For example:

  • Reagents : Thiourea, hydrochloric acid, ethanol (reflux)

  • Conditions : 80–100°C, 6–12 hours

  • Yield : 60–75%

Oxidation to Sulfone

The sulfide groups in the thieno-thiazole core are oxidized to sulfone groups using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

  • Reagents : 30% H₂O₂, acetic acid

  • Conditions : 0–5°C, 2–4 hours

  • Yield : 85–90%

Formation of the Ylidene Imine

The (2Z)-ylidene configuration is achieved through deprotonation and condensation:

Deprotonation with Strong Bases

  • Reagents : Sodium hydride (NaH) or lithium diisopropylamide (LDA)

  • Conditions : Tetrahydrofuran (THF), −78°C to 0°C

  • Intermediate : Enolate formation at C2

Condensation with 3-Phenylpropanoyl Chloride

  • Reagents : 3-Phenylpropanoyl chloride, triethylamine (Et₃N)

  • Conditions : Dichloromethane (DCM), 25°C, 2 hours

  • Yield : 65–75%

Stereochemical Control of the (2Z) Configuration

The Z-geometry is stabilized by steric and electronic factors:

  • Strategy : Use of bulky bases (e.g., LDA) to favor less steric hindrance

  • Verification : Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration

Purification and Characterization

Chromatographic Purification

  • Method : Column chromatography (silica gel, ethyl acetate/hexane 1:3)

  • Purity : ≥98% (HPLC)

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 3.12 (s, 3H, CH₃), 2.85–2.65 (m, 4H, CH₂)

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)

Industrial-Scale Optimization

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times (30% faster than batch)

  • Yield : 80–85%

Solvent Recycling

  • Approach : Recovery of DMF via distillation

  • Cost Reduction : 40% lower solvent consumption

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Academic)
Thieno-thiazole core72% yield68% yield
Sulfone oxidation88% yield82% yield
Ylidene formation70% yield65% yield
Overall yield45%38%

Challenges and Solutions

Oxidative Side Reactions

  • Issue : Over-oxidation of thiophene rings

  • Solution : Controlled addition of H₂O₂ at low temperatures

Epimerization at C2

  • Issue : Undesired E-isomer formation

  • Solution : Use of anhydrous conditions and inert atmosphere

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues with Thiazolo-Pyrimidine Cores

Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .

  • Core Structure : Thiazolo[3,2-a]pyrimidine with fused thiazole and pyrimidine rings.
  • Substituents :
    • Benzylidene group (2,4,6-trimethylphenyl) at position 2.
    • 5-methylfuran-2-yl at position 5.
    • Nitrile (CN) at position 4.
  • Physicochemical Properties :
    • Melting point: 243–246°C.
    • IR peaks: 2,219 cm⁻¹ (CN), 3,436 cm⁻¹ (NH).
    • Molecular formula: C₂₀H₁₀N₄O₃S.

Comparison :

  • The target compound lacks the pyrimidine ring but shares sulfur-containing heterocycles.
  • The nitrile group in 11a contrasts with the propanamide side chain in the target, suggesting divergent reactivity and solubility profiles.

Thiadiazole Derivatives

Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide .

  • Core Structure : 1,3,4-thiadiazole with a fused acryloyl group.
  • Substituents :
    • 3-methylphenyl at position 3.
    • Benzamide at position 2.
  • Physicochemical Properties :
    • Melting point: 200°C.
    • IR peaks: 1,690 cm⁻¹ (C=O), 1,638 cm⁻¹ (C=O).
    • Molecular formula: C₂₁H₂₀N₄O₂S.

Comparison :

  • The thiadiazole core differs from the tetrahydrothienothiazole system in the target compound.
  • Both compounds feature electron-withdrawing groups (sulfone in the target vs. acryloyl in 4g), which may influence stability and reactivity.

Complex Thiazole Derivatives

Compound 29 : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide .

  • Core Structure : Dibenzothiadiazocin fused with thiazole and pyridine.
  • Substituents :
    • Fluorophenyl and dimethoxyphenyl groups.
  • Synthesis : Multi-step reaction involving lead powder and triethylamine .

Comparison :

  • The dibenzothiadiazocin system introduces extended π-conjugation, unlike the smaller bicyclic core of the target compound.
  • Fluorophenyl and dimethoxyphenyl groups enhance lipophilicity compared to the target’s phenylpropanamide.

Data Table: Key Properties of Compared Compounds

Compound Core Structure Molecular Formula Melting Point (°C) Key Functional Groups Yield (%) Reference
Target Compound Tetrahydrothieno[3,4-d]thiazole C₁₆H₁₆N₂O₃S₂* N/A Sulfone, propanamide N/A N/A
11a Thiazolo[3,2-a]pyrimidine C₂₀H₁₀N₄O₃S 243–246 CN, NH, carbonyl 68 [1]
4g 1,3,4-Thiadiazole C₂₁H₂₀N₄O₂S 200 Benzamide, acryloyl 82 [4]
29 Dibenzothiadiazocin-thiazole C₃₄H₂₅FN₄O₃S₂ N/A Fluorophenyl, dimethoxyphenyl N/A [6]

*Estimated based on IUPAC name.

Biological Activity

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound's structure includes a thieno-thiazole moiety, which is known for its biological significance. The presence of the phenylpropanamide group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H18N2O3S2
Molecular Weight342.46 g/mol
LogP2.50
SolubilitySoluble in DMSO

The biological activity of this compound is hypothesized to involve interactions with specific protein targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanism remains to be fully elucidated through further studies.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of similar compounds, indicating that modifications in the thiazole structure can enhance free radical scavenging abilities. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Effects

Research has shown that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds with similar structural motifs have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, derivatives of thiazole are known to inhibit urease activity, which is relevant in treating infections caused by Helicobacter pylori. Inhibition assays reveal that modifications in the side chains can significantly affect potency.

Case Studies

  • Antimicrobial Evaluation : A study investigated the antimicrobial properties of various thiazole derivatives, revealing that certain substitutions led to enhanced activity against resistant strains of bacteria.
    CompoundZone of Inhibition (mm)
    Thiazole Derivative A15
    Thiazole Derivative B20
    Control (Ciprofloxacin)25
  • Antioxidant Assays : The DPPH (α,α-diphenyl-β-picrylhydrazyl) assay was utilized to assess the free radical scavenging ability of related compounds, with results indicating a significant increase in antioxidant capacity compared to controls.
    CompoundIC50 (µM)
    Compound X30
    Compound Y25
    Control (Ascorbic Acid)15

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